

Ethyl-3-bromopropionate-d4 molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl-3-bromopropionate-d4**

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An In-Depth Technical Guide to the Molecular Weight of **Ethyl-3-bromopropionate-d4**

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of **Ethyl-3-bromopropionate-d4**, a deuterated isotologue of the valuable alkylating agent, Ethyl 3-bromopropionate. The focus is on the precise determination and experimental verification of its molecular weight. We delve into the theoretical calculations, the critical role of this parameter in modern research—particularly as an internal standard in mass spectrometry—and the advanced analytical techniques required for its confirmation. This document outlines detailed, field-proven methodologies for both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It presents a self-validating workflow that integrates these techniques to ensure the highest degree of scientific integrity, structural confirmation, and isotopic purity assessment, which are paramount in drug development and metabolic research.

Introduction: The Significance of Isotopic Labeling

Ethyl 3-bromopropionate is a widely utilized intermediate in organic synthesis, valued for the reactive bromine atom that makes it an effective alkylating agent for introducing ethyl propionate moieties.^{[1][2]} In advanced scientific applications, particularly within pharmaceutical and metabolic research, the isotopically labeled version, **Ethyl-3-bromopropionate-d4**, offers significant advantages.

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes.^[3] Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a common strategy.^[4] While chemically similar, the mass difference imparted by deuterium allows these labeled compounds to be distinguished and quantified with high precision using mass spectrometry.^[5] Consequently, deuterated molecules like **Ethyl-3-bromopropionate-d4** are indispensable as internal standards for quantitative bioanalysis, tracers in metabolic studies, and tools for investigating pharmacokinetic profiles.^{[4][6][7]}

The efficacy of a deuterated compound for these applications hinges on the precise knowledge and verification of its molecular weight and the specific location of the isotopic labels. This guide provides the foundational chemical data and the rigorous analytical procedures necessary to confirm these critical parameters for **Ethyl-3-bromopropionate-d4**.

Section 1: Theoretical Molecular Weight Determination

The molecular weight of a compound is the mass of one molecule of that substance. For isotopically labeled compounds, it is crucial to consider the mass of the specific isotopes used. The IUPAC name for **Ethyl-3-bromopropionate-d4** is ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate, which indicates that the four hydrogen atoms on the second and third carbons of the propionate backbone have been replaced by deuterium.^[8]

The calculation begins with the unlabeled compound and progresses to the deuterated analogue.

Property	Ethyl 3-bromopropionate	Ethyl-3-bromopropionate-d4
Molecular Formula	<chem>C5H9BrO2</chem> [9] [10]	<chem>C5H5D4BrO2</chem>
Synonyms	Ethyl β -bromopropionate [2]	ETHYL 3-BROMOPROPIONATE-2,2,3,3-D4 [8]
CAS Number	539-74-2 [10]	14341-55-0 [8]
Average Molecular Weight (g/mol)	181.03 [2] [9]	185.05 [7] [8]
Monoisotopic Mass (Da)	179.97859 [9]	184.00370 [8]

Causality of Weight Difference: The increase in molecular weight from 181.03 g/mol to 185.05 g/mol is a direct result of replacing four protium atoms (^1H , atomic mass \approx 1.008 amu) with four deuterium atoms (^2H , atomic mass \approx 2.014 amu). This mass shift of approximately 4 Da is the key physical property exploited in its analytical applications.

Section 2: The Critical Role of Accurate Mass in Research

An accurately determined molecular weight is not merely a chemical descriptor; it is a functional necessity.

- Internal Standards in Quantitative Mass Spectrometry: In LC-MS or GC-MS-based assays, a known quantity of a deuterated internal standard (like **Ethyl-3-bromopropionate-d4**) is added to a sample. The analyte (the unlabeled compound) and the standard are chemically identical and thus exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[\[4\]](#) However, they are easily distinguished by their mass difference in the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for precise quantification, correcting for any sample loss during processing. An unverified or impure standard would introduce systematic errors, compromising the entire quantitative analysis.[\[3\]](#)

- Metabolic and Pharmacokinetic (PK) Studies: Deuteration can sometimes alter a drug's metabolic pathway, a phenomenon known as the "kinetic isotope effect."^[7] Researchers leverage this to create more stable drug candidates. Verifying the exact mass and isotopic purity is the first step in ensuring that any observed changes in PK profiles are due to this effect and not an artifact of an incorrect or impure compound.

Section 3: Experimental Verification of Molecular Weight and Structure

Theoretical calculations must be confirmed through empirical analysis. A dual approach using mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.^[11]

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS (e.g., Orbitrap, TOF) is the definitive technique for confirming the molecular weight and elemental formula of a compound. Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the unambiguous differentiation between the labeled compound and potential impurities.

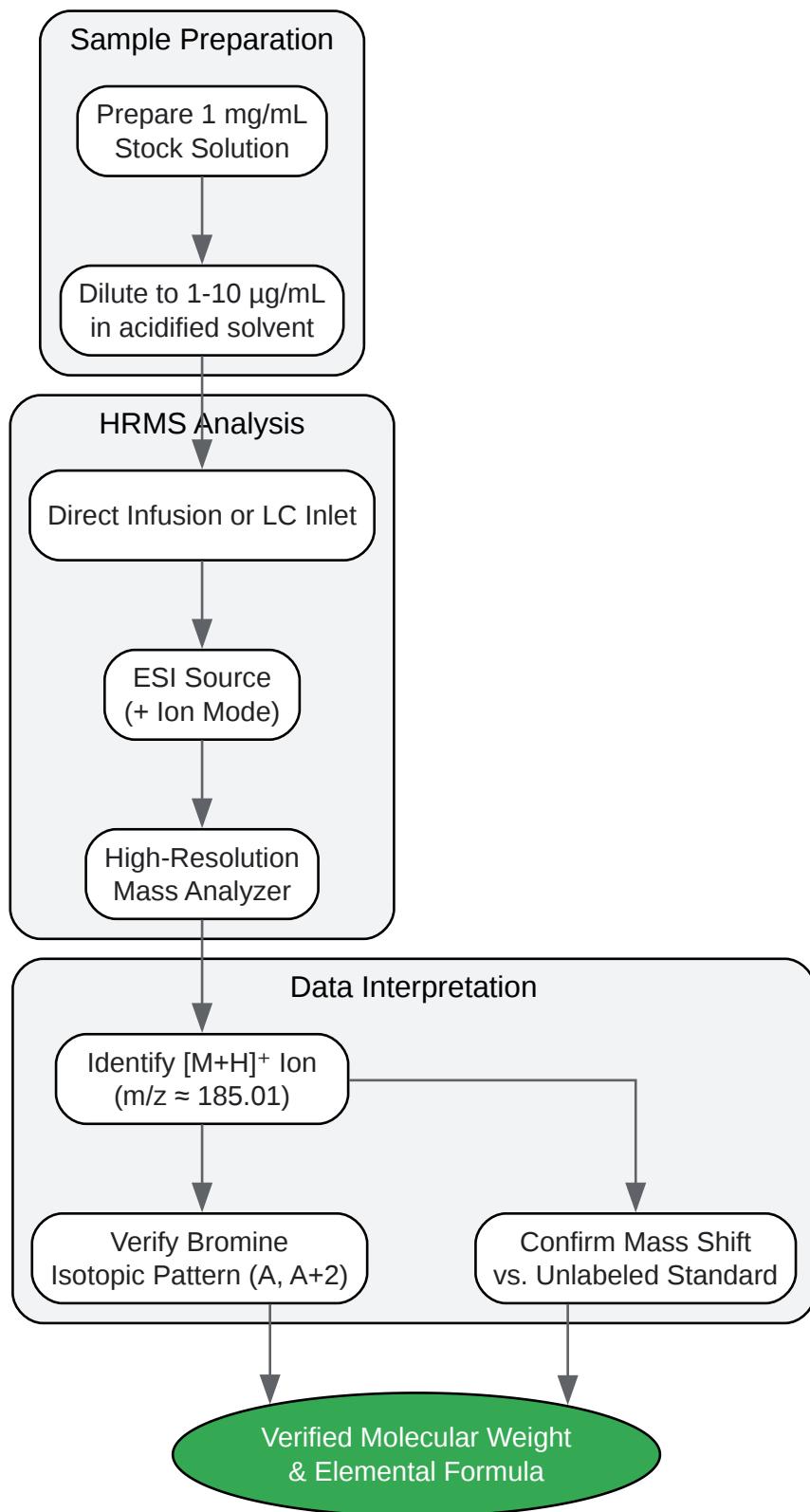
Detailed Experimental Protocol:

- Sample Preparation:**
 - Prepare a stock solution of **Ethyl-3-bromopropionate-d4** at 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Prepare a working solution by diluting the stock solution to 1-10 μ g/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or a relevant mobile phase.
 - Rationale:** Formic acid aids in protonation, facilitating the formation of the $[M+H]^+$ ion, which is commonly observed in electrospray ionization (ESI).
- Instrumentation and Analysis:**

- Utilize an HRMS system coupled to a liquid chromatograph (LC) or a direct infusion source.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Mass Analyzer Mode: Full Scan.
- Scan Range: m/z 100-300.
- Resolution: Set to >60,000 to ensure accurate mass measurement.
- Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's protocol immediately prior to analysis.

- Data Interpretation:
 - Identify the Molecular Ion: For **Ethyl-3-bromopropionate-d4** (Monoisotopic Mass = 184.00370 Da), look for the protonated molecule $[M+H]^+$ at m/z 185.0110.
 - Confirm the Isotopic Pattern: Bromine has two major stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%). This results in a characteristic isotopic pattern with two major peaks separated by ~2 Da (the A+2 peak). The observed pattern for the deuterated compound must match the theoretical pattern for $\text{C}_5\text{H}_5\text{D}_4\text{BrO}_2$.
 - Verify the Mass Shift: Concurrently analyze an unlabeled standard of Ethyl 3-bromopropionate (Monoisotopic Mass = 179.97859 Da). The primary $[M+H]^+$ peak should appear at m/z 180.9859. The mass difference between the main isotopic peaks of the labeled and unlabeled compounds should be ~4.025 Da.

Diagram: HRMS Workflow for Molecular Weight Verification

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Caption: Workflow for verifying the molecular weight of **Ethyl-3-bromopropionate-d4** using HRMS.

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS confirms what the mass is, NMR confirms where the isotopic labels are.^{[6][11]} It is the gold standard for structural elucidation and is essential for verifying that the deuterium atoms are at the intended 2,2,3,3-positions and for assessing isotopic purity.^[6]

Detailed Experimental Protocol:

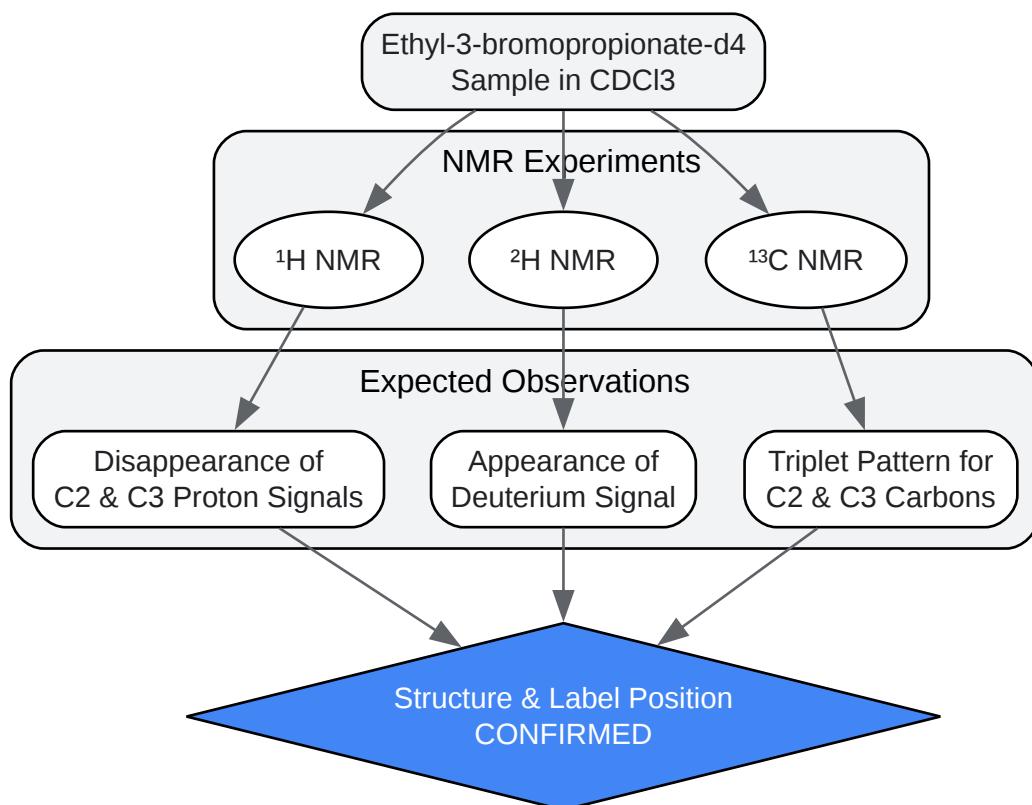
- Sample Preparation:
 - Dissolve ~5-10 mg of **Ethyl-3-bromopropionate-d4** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) that does not contain the analyte signals.
 - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Analysis:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the protons at the C2 and C3 positions (which would appear as triplets in the unlabeled compound) should be absent or significantly diminished (>98% reduction in integration).^[12] The remaining signals for the ethyl group (a quartet and a triplet) should be present.
 - ^2H NMR Analysis: Acquire a deuterium NMR spectrum. A signal corresponding to the deuterons at the C2/C3 positions should be observed, confirming their presence.^[6]
 - ^{13}C NMR Analysis: Acquire a proton-decoupled ^{13}C NMR spectrum. The carbons bearing deuterium (C2 and C3) will show characteristic triplet patterns due to C-D coupling and will

have significantly lower intensity compared to the unlabeled spectrum.

- Data Interpretation:

- The absence of signals in the ^1H NMR spectrum at the expected chemical shifts for the C2 and C3 protons is the primary evidence of successful deuteration at these sites.
- The integration of any residual proton signals at these positions relative to the ethyl group signals allows for the calculation of isotopic purity.

Diagram: NMR Logic for Structural Verification



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Caption: Logical flow for confirming the deuteration site in **Ethyl-3-bromopropionate-d4** via NMR.

Section 4: A Self-Validating System for Trustworthiness

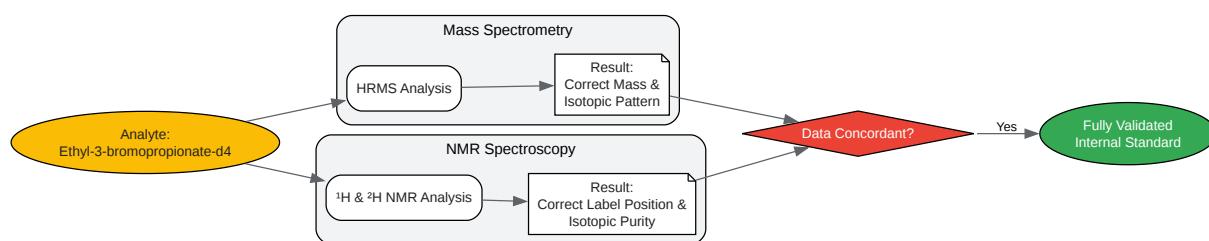
Scientific integrity demands that analytical results are robust and verifiable. By combining HRMS and NMR, we create a self-validating system where each technique provides orthogonal—yet complementary—information. This cross-validation approach is essential for ensuring the identity, purity, and quality of research-grade materials.[6]

Trustworthiness through Cross-Validation:

- HRMS provides the accurate molecular weight and confirms the elemental formula ($C_5H_5D_4BrO_2$).
- NMR provides the definitive location of the four deuterium atoms and an assessment of isotopic purity.
- The unlabeled standard serves as the crucial benchmark, confirming the expected mass shift in MS and providing a reference spectrum for NMR signal assignment.[13]

An analyte can only be considered fully characterized when the data from both MS (correct mass) and NMR (correct structure) are in complete agreement with the theoretical properties of **Ethyl-3-bromopropionate-d4**.

Diagram: Cross-Validation Workflow



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Caption: A self-validating workflow combining MS and NMR for complete characterization.

Conclusion

The molecular weight of **Ethyl-3-bromopropionate-d4** is determined to be 185.05 g/mol, with a monoisotopic mass of 184.00370 Da.^{[7][8]} However, for its application in regulated and sensitive research environments, this theoretical value is insufficient. This guide has detailed the authoritative and robust analytical methodologies required to experimentally verify this crucial parameter. Through a synergistic application of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, researchers can definitively confirm not only the molecular weight but also the precise location of isotopic labeling and the overall purity of the material. This rigorous, cross-validating approach ensures the highest level of data integrity, which is the bedrock of reliable and reproducible science in drug development and beyond.

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- To cite this document: BenchChem. [Ethyl-3-bromopropionate-d4 molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018681#ethyl-3-bromopropionate-d4-molecular-weight]

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